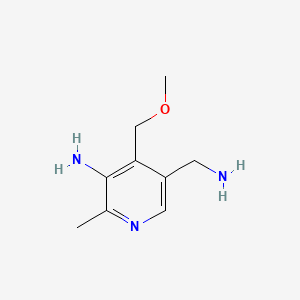![molecular formula C18H20N2O2 B13735645 6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one) CAS No. 10319-01-4](/img/structure/B13735645.png)
6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-[[2-[[(E)-(5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups and a conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[[2-[[(E)-(5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Utilizing aldehydes and amines to form imines.
Cyclization Reactions: Forming the cyclohexadienone ring structure.
Functional Group Modifications: Introducing methyl and amino groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[[2-[[(E)-(5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted cyclohexadienones, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-6-[[2-[[(E)-(5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-methyl-6-[[2-[[(E)-(5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinones: Compounds with similar conjugated ring structures and oxidation states.
Hydroquinones: Reduced forms of quinones with similar reactivity.
Cyclohexadienones: Compounds with similar ring structures but different functional groups.
Uniqueness
2-methyl-6-[[2-[[(E)-(5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and conjugated system, which confer distinct chemical properties and reactivity
Properties
CAS No. |
10319-01-4 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[2-[(2-hydroxy-3-methylphenyl)methylideneamino]ethyliminomethyl]-6-methylphenol |
InChI |
InChI=1S/C18H20N2O2/c1-13-5-3-7-15(17(13)21)11-19-9-10-20-12-16-8-4-6-14(2)18(16)22/h3-8,11-12,21-22H,9-10H2,1-2H3 |
InChI Key |
WAFYGQIIQPSIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NCCN=CC2=CC=CC(=C2O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)

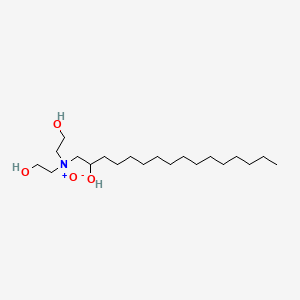
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
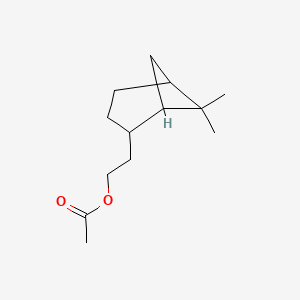
![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
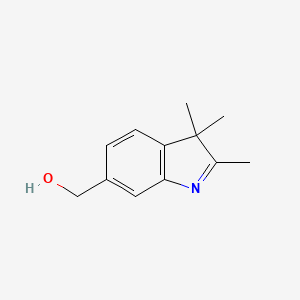


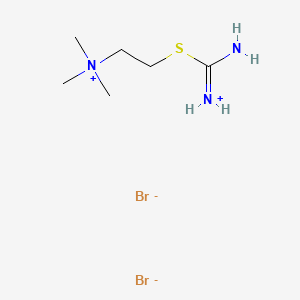
![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
